Cas no 6035-31-0 (2,2'-(2,6-piperidinediyl)bis(1-phenylethanone))
6035-31-0 structure
Product Name:2,2'-(2,6-piperidinediyl)bis(1-phenylethanone)
Numero CAS:6035-31-0
MF:C21H23NO2
MW:321.41282582283
CID:1620224
PubChem ID:12311086
Update Time:2025-04-21
2,2'-(2,6-piperidinediyl)bis(1-phenylethanone) Proprietà chimiche e fisiche
Nomi e identificatori
-
- 2,2'-(2,6-Piperidinediyl)bis(1-phenylethanone)
- SureCN759308
- ACN-S002121
- N-Boc-cis-2,6-Diethyl-4-piperidone
- PubChem19076
- cis-2,6-diethyl-4-oxo-piperidine-1-carboxylic acid tert-butyl ester
- cis-2,6-diphenacyl-piperidine
- FT-0653188
- QC-1546
- N-Boc-2,6-diethyl-4-oxo-piperdine
- α,α'-(2,6-Piperidinediyl)bis(acetophenone)
- 2-[(2S,6R)-6-phenacylpiperidin-2-yl]-1-phenylethanone
- cis-Norlobelanin
- 2,2'-[(2R,6S)-Piperidine-2,6-diyl]bis(1-phenylethan-1-one)
- 6035-31-0
- Q27271568
- SCHEMBL14208954
- Ethanone, 2,2'-(2R,6S)-2,6-piperidinediylbis(1-phenyl-, rel-
- Norlobelanine
- 2,2-(2,6-Piperidinediyl)bis(1-phenylethanone)
- cis-2,2''-(2,6-Piperidinediyl)bis(acetophenone)
- 8,10-Diphenylnorlobelidione
- Norlobelanine, cis-
- UNII-93749AEP09
- Isolobelanine
- 93749AEP09
- OMAMGHBETNHQJC-KDURUIRLSA-N
- DTXSID201024245
- Cis-2,2'-(piperidine-2,6-diyl)bis(1-phenylethan-1-one)
- Norlobelanine [MI]
- 2-[(2R,6S)-6-phenacylpiperidin-2-yl]-1-phenylethanone
- 2,2'-(2,6-piperidinediyl)bis(1-phenylethanone)
-
- Inchi: 1S/C21H23NO2/c23-20(16-8-3-1-4-9-16)14-18-12-7-13-19(22-18)15-21(24)17-10-5-2-6-11-17/h1-6,8-11,18-19,22H,7,12-15H2/t18-,19+
- Chiave InChI: OMAMGHBETNHQJC-KDURUIRLSA-N
- Sorrisi: O=C(C1C=CC=CC=1)C[C@H]1CCC[C@@H](CC(C2C=CC=CC=2)=O)N1
Proprietà calcolate
- Massa esatta: 321.17299
- Massa monoisotopica: 321.173
- Conta atomi isotopi: 0
- Conta donatori di obbligazioni idrogeno: 1
- Conta accettatore di obbligazioni idrogeno: 3
- Conta atomi pesanti: 24
- Conta legami ruotabili: 6
- Complessità: 384
- Conteggio di unità legate in modo Covalent: 1
- Conto di stereocentri atomici definito: 2
- Conta stereocentri atomici non definiti: 0
- Conto stereocentrico definito delle obbligazioni: 0
- Conto stereocenter di bond non definito: 0
- Superficie polare topologica: 46.2A^2
- XLogP3: 3.4
Proprietà sperimentali
- Densità: 1.084
- Punto di fusione: 120-121°
- Punto di ebollizione: 484.1°C at 760 mmHg
- Punto di infiammabilità: 159.6°C
- Indice di rifrazione: 1.553
- PSA: 46.17
2,2'-(2,6-piperidinediyl)bis(1-phenylethanone) Letteratura correlata
-
Erika A. Cobar,Paul R. Horn,Robert G. Bergman,Martin Head-Gordon Phys. Chem. Chem. Phys., 2012,14, 15328-15339
-
Chung-Sung Yang,Mong-Shian Shih,Fang-Yi Chang New J. Chem., 2006,30, 729-735
-
Ziyang Deng,Changwei Chen,Sunliang Cui RSC Adv., 2016,6, 93753-93755
-
Matthew J. Gaunt,Jinquan Yu,Jonathan B. Spencer Chem. Commun., 2001, 1844-1845
-
Xingqun Zheng,Lele Song,Xin Feng,Li Li,Zidong Wei J. Mater. Chem. A, 2020,8, 14145-14151
6035-31-0 (2,2'-(2,6-piperidinediyl)bis(1-phenylethanone)) Prodotti correlati
- 332062-08-5(Fmoc-S-3-amino-4,4-diphenyl-butyric acid)
- 1270529-38-8(1,2,3,4,5,6-Hexahydro-[2,3]bipyridinyl-6-ol)
- 2680771-01-9(4-cyclopentyl-3-{(prop-2-en-1-yloxy)carbonylamino}butanoic acid)
- 2098070-20-1(2-(3-(Pyridin-3-yl)-1H-pyrazol-1-yl)acetimidamide)
- 1444113-98-7(N-(3-cyanothiolan-3-yl)-2-[(2,2,2-trifluoroethyl)sulfanyl]pyridine-4-carboxamide)
- 632627-70-4(Benzoic acid, 3-amino-5-(4-morpholinyl)-)
- 1041582-12-0(3,4-dichloro-N-(2,2,2-trifluoroethyl)aniline)
- 1396846-27-7(methyl 4-({2-(furan-2-yl)-2-hydroxypropylcarbamoyl}formamido)benzoate)
- 2229220-02-2(3-(1-bromo-2-methylpropan-2-yl)-4-chloro-2-fluoropyridine)
- 893939-57-6(ethyl 2-3-(3,4-dimethoxyphenyl)-7-oxo-3H,6H,7H-1,2,3triazolo4,5-dpyrimidin-6-ylpropanoate)
Fornitori consigliati
上海嵘奥生物技术有限公司
Membro d'oro
CN Fornitore
Reagenti
Hubei Cuiyuan Biotechnology Co.,Ltd
Membro d'oro
CN Fornitore
Reagenti
钜澜化工科技(青岛)有限公司
Membro d'oro
CN Fornitore
Grosso
TAIXING JOXIN BIO-TEC CO.,LTD.
Membro d'oro
CN Fornitore
Grosso
Shandong Jing Kun Chemical Co.,Ltd.
Membro d'oro
CN Fornitore
Grosso